molecular formula C15H14BrNO4S B3628505 N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine CAS No. 276695-41-1

N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine

Cat. No.: B3628505
CAS No.: 276695-41-1
M. Wt: 384.2 g/mol
InChI Key: KECSIUYPOBCMOK-UHFFFAOYSA-N
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Description

N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine is an organic compound with the molecular formula C15H14BrNO4S This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a sulfonyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine typically involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with glycine under appropriate conditions to yield the final product.

  • Step 1: Formation of Sulfonamide

      Reactants: Benzylamine, 4-bromobenzenesulfonyl chloride

      Conditions: Base (triethylamine), solvent (dichloromethane), temperature (0-5°C)

      Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrC}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHSO}_2\text{C}_6\text{H}_4\text{Br} ]

  • Step 2: Coupling with Glycine

      Reactants: Sulfonamide intermediate, glycine

      Conditions: Base (sodium hydroxide), solvent (water), temperature (room temperature)

      Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHSO}_2\text{C}_6\text{H}_4\text{Br} + \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}[(\text{SO}_2\text{C}_6\text{H}_4\text{Br})]\text{CH}_2\text{COOH} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of azides or nitriles depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-bromobenzenesulfonamide
  • N-(4-bromobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycine
  • N-benzyl-2-bromobenzenesulfonamide

Uniqueness

N-benzyl-N-[(4-bromophenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromophenyl and a sulfonyl group attached to a glycine backbone makes it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-13-6-8-14(9-7-13)22(20,21)17(11-15(18)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECSIUYPOBCMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224266
Record name N-[(4-Bromophenyl)sulfonyl]-N-(phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276695-41-1
Record name N-[(4-Bromophenyl)sulfonyl]-N-(phenylmethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=276695-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)sulfonyl]-N-(phenylmethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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